Benastatin C

説明

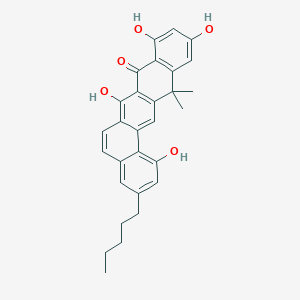

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O5/c1-4-5-6-7-15-10-16-8-9-18-19(24(16)22(31)11-15)14-21-26(27(18)33)28(34)25-20(29(21,2)3)12-17(30)13-23(25)32/h8-14,30-33H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNHGOCXEGJZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164480 | |

| Record name | Benastatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150151-88-5 | |

| Record name | Benastatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150151885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benastatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Metabolic Engineering of Benastatin C

Identification and Characterization of the Benastatin Biosynthetic Gene Cluster (ben BGC)

The foundation for understanding and manipulating benastatin production lies in the identification and detailed analysis of its biosynthetic gene cluster (ben BGC).

The complete gene cluster responsible for the biosynthesis of benastatins A and B was successfully cloned and sequenced from the producing organism, Streptomyces sp. A2991200. acs.orgacs.orgnih.gov To achieve this, a cosmid library of genomic DNA was constructed using an E. coli-Streptomyces shuttle vector. acs.org The identity of the cloned locus was unequivocally confirmed through the heterologous expression of the gene cluster in well-characterized host strains, Streptomyces albus and Streptomyces lividans, which subsequently produced benastatins. acs.orgacs.org Further analysis revealed that the ben BGC spans a 34.2 kb region of DNA and contains 33 distinct open reading frames (ORFs) that encode the suite of enzymes required for benastatin assembly and modification. researchgate.net

Sequence analysis of the deduced gene products from the ben cluster revealed significant similarities to other known Type II PKS systems, particularly those that synthesize complex, long-chain aromatic polyketides. The core or "minimal" PKS enzymes, encoded by the genes benA, benB, and benC, show close relation to their counterparts in the biosynthetic pathways of fredericamycin (fdm), rubromycin (rub), and griseorhodin (grh). acs.org

This homology extends to the tailoring enzymes. A phylogenetic survey identified a specific clade of ketoreductases (KRs) that appears to be characteristic for the biosynthesis of polyphenols with an extended angular architecture, termed "pentangular," a group that includes benastatins, pradimicins, fredericamycins, and griseorhodins. researchgate.netnih.gov For instance, the benL gene product, which functions as a C-19 ketoreductase, is part of this distinctive group. nih.gov Additionally, the cyclase BenH contains a C-terminal domain with homology to the ABM superfamily, a feature also observed in the pradimicin (prm) BGC and gene clusters for bacterial spore pigments. researchgate.netbiorxiv.org

Table 1: Key Genes in the ben Biosynthetic Gene Cluster and Their Homologues This table summarizes the core PKS genes and selected tailoring enzymes in the benastatin pathway, alongside their known homologues in other Type II PKS systems.

| Gene | Proposed Function | Homologous Gene(s) / System(s) |

|---|---|---|

| benA-C | Minimal Polyketide Synthase (KSα, KSβ, ACP) | fdm (fredericamycin), rub (rubromycin), grh (griseorhodin) |

| benQ | Ketoacyl Synthase III (Starter unit selection) | fabH (Fatty Acid Synthase) |

| benL | C-19 Ketoreductase | Characteristic KR in prm, fdm, grh, rub clusters |

| benH | Cyclase | TcmN-like cyclases, ABM domain proteins (pdmH, pdmI) |

| benF | C-methyltransferase (gem-dimethylation) | N/A |

| benD | Cyclase | whiE (spore pigment), rubD, grhS, fdmE |

Enzymology of Benastatin C Biosynthesis

The enzymatic machinery of the ben pathway follows a precise logic to assemble the characteristic pentangular scaffold of benastatins from simple metabolic precursors.

The assembly of the benastatin polyketide backbone is carried out by the minimal PKS, a complex of discrete enzymes encoded by benA (ketosynthase α, KSα), benB (chain length factor, CLF or KSβ), and benC (acyl carrier protein, ACP). acs.org This enzymatic trio works iteratively, catalyzing the decarboxylative condensation of malonyl-CoA extender units to a growing polyketide chain attached to the ACP. pnas.orgnih.gov The process is repeated until a chain of a specific length is synthesized, which is determined by the KS-CLF heterodimer. pnas.org

A critical feature of benastatin biosynthesis is the use of an uncommon hexanoate (B1226103) starter unit. researchgate.netpnas.org The selection of this specific primer is governed by BenQ, a specialized ketoacyl synthase III (KAS III) enzyme. leibniz-hki.deacs.org BenQ exhibits high fidelity, ensuring that under normal conditions, only a hexanoate unit is loaded onto the PKS to initiate polyketide synthesis. acs.org The crucial role of BenQ was experimentally confirmed through gene inactivation and complementation studies. acs.orgnih.gov When the benQ gene was deleted, the PKS machinery lost its strict specificity and was able to accept other short-chain fatty acids as primers, such as butyryl-CoA and branched isohexanoyl-CoA. acs.org Further proof of its function was obtained by mutating the active site cysteine of BenQ, which abolished its normal activity and led to the formation of novel benastatin derivatives. researchgate.netleibniz-hki.de

Table 2: Impact of Starter Unit on Benastatin Polyketide Structure This table illustrates how the starter unit, particularly in engineered strains lacking BenQ, dictates the final ring structure of the resulting polyketide.

| Starter Unit | Length | Resulting Ring System | Comment |

|---|---|---|---|

| Hexanoate | C6 | Pentacyclic | The natural starter unit selected by BenQ, leading to standard benastatins. acs.org |

| Butyrate (B1204436) | C4 | Hexacyclic | Utilized in benQ mutants, leading to an extended backbone and an additional ring. nih.gov |

Cyclization and Aromatization Mechanisms (BenD, BenE, BenH)

The initial poly-β-keto chain, assembled by the minimal PKS enzymes (BenA, BenB, and BenC), undergoes a complex series of cyclization and aromatization reactions to form the characteristic pentacyclic skeleton. acs.org This crucial transformation is catalyzed by a trio of dedicated cyclase enzymes encoded within the ben gene cluster: BenD, BenE, and BenH. acs.org

The assembly of the benastatin poly-β-keto chain is carried out by the minimal PKS, which is closely related to those involved in producing other long-chain aromatic polyketides such as fredericamycin and griseorhodin. acs.org Following the synthesis of the linear polyketide chain, the three cyclase genes, benD, benE, and benH, are implicated in orchestrating the precise folding and ring closures required to construct the angular pentacyclic framework. acs.org The biosynthetic pathways for benastatin and related pentangular polyphenols share common early cyclization reactions (C-9/C-14, C-7/C-16, and C-5/C-18) to form the initial tricyclic core before their pathways diverge. nih.gov

The regiospecificity of the cyclization events is determined by the unique properties of the individual cyclase domains. The gene product of benE exhibits significant similarity (70% similarity, 53% identity) to TcmI, an enzyme known to be involved in the cyclization of the fourth ring in tetracenomycin biosynthesis, suggesting its role in the later stages of ring formation. acs.orgresearchgate.net The enzyme BenD is closely related to proteins involved in bacterial spore pigment biosynthesis and shares high sequence identity with cyclases from the fredericamycin (fdm), griseorhodin (grh), and rubromycin (rub) gene clusters, specifically FdmE, GrhS, and RubD. acs.org This homology indicates a conserved function in guiding the formation of the polycyclic skeleton common to these structurally related natural products.

| Enzyme | Homologous Protein(s) | Putative Function in Benastatin Biosynthesis |

| BenD | FdmE, GrhS, RubD, WhiE ORFII | Involved in the cyclization of the polyketide backbone. acs.org |

| BenE | TcmI | Implicated in the cyclization of the 4th and/or 5th rings. acs.orgresearchgate.net |

| BenH | - | Works in concert with BenD and BenE to form the pentacyclic system. acs.org |

Post-Polyketide Tailoring Enzymes

Once the fundamental pentacyclic ring system is established, it undergoes a series of enzymatic modifications known as tailoring reactions. These steps, which include methylation and oxidoreductions, are essential for producing the final, mature benastatin structure. acs.orgresearchgate.net

A distinctive structural feature of the benastatins is the presence of a gem-dimethyl group. researchgate.netchinesechemsoc.org Analysis of the biosynthetic gene cluster identified benF, which encodes a C-methyltransferase responsible for this modification. researchgate.netchinesechemsoc.org This geminal bismethylation is a relatively rare event in the biosynthesis of aromatic polyketides. researchgate.netpnas.org Studies on related pathways have confirmed that this type of methylation typically occurs after the initial aromatization and cyclization of the core scaffold. pnas.org The resulting gem-dimethyl structure is not merely decorative; it provides steric bulk that prevents unwanted oxidation and dimerization of the polyketide intermediate, thereby channeling the biosynthetic flux towards the correct product. chinesechemsoc.org

The maturation of the benastatin scaffold involves a key reduction step at the C-19 position. The enzyme responsible for this reaction is BenL, a ketoreductase (KR). researchgate.net The function of BenL was unequivocally demonstrated through gene inactivation experiments. When the benL gene was knocked out, the mutant strain accumulated 19-hydroxy benastatin and bequinostatin derivatives. researchgate.net This outcome confirms that BenL functions specifically as a C-19 ketoreductase in the benastatin pathway. researchgate.netresearchgate.net Phylogenetic analyses show that ketoreductases group together based on their regiospecificity, with C-19 KRs like BenL forming a distinct clade. researchgate.net

In addition to the C-19 reduction catalyzed by BenL, the pathway to mature benastatins requires several other oxidoreduction steps to achieve the final oxygenation pattern and the reduced D-ring. acs.org While not all specific oxidoreductases in the ben cluster have been fully characterized, the biosynthesis of closely related pentangular polyphenols, such as griseorhodin, involves numerous tailoring oxidases. researchgate.net In these analogous pathways, flavoprotein monooxygenases and oxidases are known to mediate extensive and complex remodeling of the polycyclic framework, suggesting that similar enzymatic machinery is likely employed in the final maturation of the benastatin ring system. researchgate.net

| Enzyme | Enzyme Class | Function | Result of Inactivation |

| BenF | C-Methyltransferase | Catalyzes the formation of the gem-dimethyl group. researchgate.netchinesechemsoc.org | Production of anthrone (B1665570) and oxidized anthraquinone (B42736) intermediates (in related pathways). pnas.org |

| BenL | Ketoreductase | Mediates the reduction of the keto group at the C-19 position. researchgate.net | Accumulation of 19-hydroxy benastatin derivatives. researchgate.net |

Biogenetic Relationships of Benastatins to Other Pentangular Polyphenols

Benastatins belong to a growing class of structurally and functionally diverse aromatic polyketides produced by actinomycetes. researchgate.netnih.govacs.org These compounds are part of a larger family of long-chain polyphenols characterized by an extended angular architecture, which has been termed "pentangular". researchgate.netnih.govacs.org This family also includes other significant natural products such as pradimicins, fredericamycins, and the griseorhodin/rubromycin group. researchgate.netnih.govacs.org The biosynthetic relationship between these compounds is evident from the comparison of their respective biosynthetic gene clusters (ben for benastatin, prm for pradimicin, fdm for fredericamycin, grh for griseorhodin, and rub for rubromycin). researchgate.netnih.gov

The biosynthetic pathways of benastatins, pradimicins, fredericamycins, and griseorhodins/rubromycins share remarkable similarities, pointing to a common evolutionary origin. researchgate.netnih.gov The core of their biosynthesis is managed by a type II polyketide synthase (PKS), which is responsible for assembling the poly-β-keto chain. acs.org The minimal PKS genes in the ben cluster (benA-C) show close relation to their counterparts in the fdm, rub, and grh gene clusters. acs.org

A key piece of evidence for their biogenetic link is the existence of common or structurally related intermediates. For instance, the generation of a mutant in the griseorhodin pathway led to the production of collinone, a pentangular pathway intermediate, which demonstrated a direct biogenetic link between the structurally distinct benastatin and the spiro-ketal griseorhodin. researchgate.netnih.govacs.org Similarly, the fredericamycin gene cluster (fdm) is capable of producing not only fredericamycin but also other antibiotics, and its gene sequence shows high identity to clusters for structurally unrelated compounds. researchgate.net Furthermore, engineering the benastatin pathway by altering its starter unit can lead to hexacyclic ring systems that are reminiscent of intermediates proposed in the griseorhodin and fredericamycin pathways. acs.orgnih.gov This plasticity underscores the close relationship and the potential for pathway divergence from a common pentangular precursor. acs.orgnih.gov The pradimicins are also recognized as pentangular structures similar to benastatins. researchgate.net

The enzymes involved in the cyclization of the polyketide chain also show significant homology across these pathways. The ben cluster contains cyclase genes like benD and benE, which share high sequence identity with corresponding genes in the rub, grh, and fdm clusters, such as RubD, GrhS, and FdmE. acs.org This conservation of cyclases, alongside the core PKS machinery, reinforces the concept of a shared biosynthetic blueprint for forming the characteristic pentangular scaffold.

A comparative analysis of the biosynthetic gene clusters for benastatins, pradimicins, fredericamycins, and griseorhodins revealed that all these loci contain genes for a similar, previously uncharacterized type of ketoreductase (KR). nih.govacs.orgacs.org Phylogenetic surveys of KRs from various type II PKS systems have shown that it is possible to predict the enzyme's regiospecificity (e.g., acting on C-9, C-15, or C-17) based on its amino acid sequence. researchgate.netnih.govpnas.org This analysis identified a distinct clade of KRs that is characteristic for the biosynthesis of pentangular polyphenols. researchgate.netnih.govacs.org

The benastatin pathway has served as a model for characterizing these specific KRs. researchgate.netnih.gov The gene benL in the benastatin cluster was identified as encoding one such ketoreductase. researchgate.netacs.org To determine its function, a gene inactivation experiment was performed. researchgate.netnih.gov The inactivation of benL resulted in the accumulation of a series of 19-hydroxy benastatin and bequinostatin derivatives, including benastatin K and benastatin L. researchgate.netnih.govacs.org This outcome clearly demonstrated that the enzyme BenL functions as a C-19 ketoreductase in the benastatin pathway. researchgate.netnih.govacs.org These C-19 KRs are a defining feature of pathways leading to pentangular polyphenols. researchgate.netpnas.org The presence of genes for this KR clade in the fredericamycin and griseorhodin clusters is consistent with the isolation of pentangular intermediates from their respective producing organisms. acs.org

| Ketoreductase Clade | Function | Associated Pathways | Reference |

| Pentangular-specific KR | C-19 Ketoreduction | Benastatin, Griseorhodin, Fredericamycin, Pradimicin | researchgate.net, nih.gov, acs.org |

| C-9 KR | C-9 Ketoreduction | General Type II PKS (e.g., Angucycline) | researchgate.net, nih.gov |

| C-15 KR | C-15 Ketoreduction | General Type II PKS (e.g., Anthracycline) | researchgate.net, nih.gov |

| C-17 KR | C-17 Ketoreduction | General Type II PKS (e.g., Benzoisochromanequinones) | researchgate.net, nih.gov |

Strategies for Metabolic Engineering of this compound Biosynthesis

Metabolic engineering of the benastatin biosynthetic pathway has been a focal point of research, aiming to generate novel derivatives with potentially improved or different biological activities. acs.orgnih.govnih.gov These efforts leverage the plasticity of the type II PKS system and the detailed understanding of the ben gene cluster. acs.orgnih.gov

The ben gene cluster has been successfully cloned and sequenced, enabling targeted genetic manipulation to create novel benastatin analogs. acs.orgacs.orgnih.gov A key enzyme, BenQ, which is a ketoacyl synthase (KAS) III component, is responsible for selecting the specific hexanoate starter unit for benastatin biosynthesis. acs.orgnih.govleibniz-hki.de Inactivation of the benQ gene is a powerful strategy for diversification. acs.orgnih.gov When benQ is deleted, the benastatin PKS defaults to using other available fatty acid synthase primers, such as typical straight and branched-chain fatty acids. acs.orgnih.gov This results in the formation of several novel penta- and hexacyclic benastatin derivatives. acs.orgnih.govleibniz-hki.de

Another target for genetic manipulation is the C-19 ketoreductase, BenL. As mentioned, inactivating the benL gene blocks the reduction at the C-19 position, leading to the accumulation of 19-hydroxy derivatives like benastatin K and benastatin L. researchgate.netacs.org Furthermore, the gene benF, which encodes a C-methyltransferase responsible for a rare geminal bis-methylation, has also been a target. researchgate.netacs.org Manipulation of these tailoring enzymes allows for the generation of a diverse library of benastatin-related compounds with altered ring systems and substituents. researchgate.netacs.orgnih.gov

| Gene Target | Enzyme Function | Result of Inactivation/Manipulation | Generated Compounds | Reference |

| benQ | KAS III (Starter unit selection) | Incorporation of alternative fatty acid starter units | Novel penta- and hexacyclic derivatives | acs.org, nih.gov, nih.gov |

| benL | C-19 Ketoreductase | Blocked C-19 reduction | 19-hydroxy derivatives (Benastatin K, Benastatin L) | researchgate.net, nih.gov, acs.org |

| benF | C-Methyltransferase | Prevents gem-dimethylation | Unstable dimers, other derivatives | researchgate.net, acs.org, chinesechemsoc.org |

A crucial step in both studying and engineering the benastatin pathway is its expression in a well-characterized host organism. acs.orgnih.gov The entire ben gene cluster has been successfully cloned and heterologously expressed in Streptomyces albus and Streptomyces lividans. acs.orgacs.orgnih.gov These hosts are genetically tractable and provide a "clean" background, free from competing polyketide pathways, which simplifies the analysis of the engineered products. acs.orgnih.gov

The identity of the cloned cluster was unequivocally confirmed through these heterologous expression experiments. acs.orgacs.orgnih.gov Expressing the wild-type cluster led to the production of benastatins A and B, while expressing manipulated versions of the cluster (e.g., with benQ deleted) in S. albus resulted in the successful production and isolation of the novel derivatives. acs.orgacs.org The use of these expression systems is fundamental for combinatorial biosynthesis approaches, where genes from different pathways can be combined to create hybrid products. nih.govsmolecule.com

The specificity of the starter unit is a critical determinant of the final structure of the polyketide. In benastatin biosynthesis, the KAS III enzyme BenQ is crucial for selecting the rare hexanoate starter unit. nih.govleibniz-hki.de Attempts to alter this specificity have been a major focus of metabolic engineering. researchgate.netnih.gov

One strategy involved modeling the 3D structure of BenQ and mutating potential "gatekeeping" amino acid residues within its substrate-binding tunnel (e.g., H95A and M99A) to encourage the incorporation of different starter units. researchgate.netnih.govleibniz-hki.de However, these specific mutations did not lead to significant changes in substrate specificity, suggesting a more complex mechanism of substrate selection, possibly involving protein-protein interactions. researchgate.netnih.govleibniz-hki.de

A more successful approach involved creating a benQ null mutant and complementing it with genes from a different biosynthetic pathway. nih.govleibniz-hki.de Specifically, the butyrate starter unit biosynthesis genes from the alnumycin (B1248630) gene cluster were introduced into the benQ mutant. nih.govleibniz-hki.de This resulted in the creation of a successful alnumycin-benastatin hybrid pathway, which led to a tenfold enhancement in the production of butyrate-primed hexacyclic benastatin derivatives. nih.govleibniz-hki.de This highlights the potential of creating hybrid fatty acid-polyketide pathways to generate novel analogs and increase the yield of desired products. nih.gov

Hybrid Biosynthetic Pathways (e.g., Alnumycin-Benastatin Hybrid)

The generation of novel benastatin derivatives has been successfully achieved through the creation of a hybrid biosynthetic pathway combining elements from the alnumycin and benastatin biosynthesis gene clusters. nih.govresearchgate.net This metabolic engineering approach highlights the potential for creating new therapeutic compounds and increasing the yield of desired natural products. nih.govleibniz-hki.de

The biosynthesis of benastatins involves a type II polyketide synthase (PKS) and a crucial ketoacyl synthase III (KAS III) component, BenQ, which is responsible for selecting the hexanoate starter unit for the polyketide chain. nih.govresearchgate.net In contrast, alnumycin biosynthesis is initiated with a butyryl starter unit. researchgate.net

In a key study, a benQ null mutant, incapable of producing benastatins due to the lack of the specific starter unit, was complemented with the genes responsible for synthesizing the butyrate starter unit from the alnumycin gene cluster. nih.govresearchgate.net This resulted in a successful alnumycin-benastatin FAS-PKS hybrid pathway. nih.gov The engineered strain produced butyrate-primed hexacyclic benastatin derivatives, and remarkably, the production of these derivatives was enhanced tenfold. nih.govresearchgate.net

This research demonstrates that the benastatin PKS machinery can utilize alternative starter units when provided by a heterologous system. The successful engineering of this hybrid pathway underscores the flexibility of the polyketide synthase complex and opens avenues for producing a wider array of benastatin-related compounds with potentially novel biological activities. nih.govacs.org The manipulation of such hybrid fatty acid-polyketide pathways provides strong evidence that the number of chain elongations is influenced by the total size of the polyketide chain that the PKS enzyme cavity can accommodate. acs.orgnih.gov

Table 1: Key Components and Outcomes of the Alnumycin-Benastatin Hybrid Biosynthetic Pathway

| Component | Original Function | Role in Hybrid Pathway | Outcome |

|---|---|---|---|

| Benastatin PKS | Utilizes a hexanoate starter unit to produce pentacyclic benastatins. nih.govresearchgate.net | Utilizes a butyrate starter unit provided by the alnumycin genes. nih.govresearchgate.net | Production of hexacyclic benastatin derivatives. nih.gov |

| benQ Gene | Encodes KAS III (BenQ), which selects the hexanoate starter. nih.govresearchgate.net | Deleted to create a null mutant. nih.gov | Abolished native benastatin production. nih.gov |

| Alnumycin Starter Unit Genes | Synthesize a butyrate starter unit for alnumycin biosynthesis. researchgate.net | Complemented the benQ null mutant. nih.gov | Provided the butyrate starter for the benastatin PKS. nih.gov |

Biological Activities and Molecular Mechanisms of Action of Benastatin C

Enzyme Inhibition Studies

Benastatin C has been primarily characterized as an inhibitor of a key family of detoxification enzymes.

Glutathione (B108866) S-Transferase (GST) Inhibition by this compound

The most prominent enzymatic activity of this compound is its ability to inhibit Glutathione S-Transferase (GST). funakoshi.co.jp GSTs are a superfamily of enzymes crucial for cellular detoxification, catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds, thereby neutralizing them and facilitating their removal from the cell. wikipedia.orgnih.gov

Research has demonstrated that this compound exhibits considerable and specific inhibitory activity against the human pi class of Glutathione S-Transferase (GSTP1-1, also referred to as GST π). researchgate.netresearchgate.netresearchgate.net GSTP1-1 is of particular interest in oncology as it is frequently overexpressed in various cancer cells and is implicated in the development of resistance to chemotherapeutic drugs. mdpi.comdovepress.com The inhibitory action of this compound is significant, with a reported 50% inhibitory concentration (IC₅₀) of 0.16 µg/mL for human GSTP1-1. funakoshi.co.jp

While detailed kinetic studies for this compound are not extensively published, the mechanism of inhibition can be inferred from its structurally related analogs, Benastatin A and Benastatin B. Studies on these compounds reveal a competitive mode of inhibition with respect to the xenobiotic substrate (e.g., 3,4-dichloronitrobenzene) for the enzyme's hydrophobic substrate-binding site (H-site). funakoshi.co.jpfunakoshi.co.jp This means the inhibitor directly competes with the substrate for access to the enzyme's active site. libretexts.orgbocsci.com Conversely, their inhibition is non-competitive with respect to glutathione, which binds to the separate G-site. funakoshi.co.jpfunakoshi.co.jp

The affinity of these compounds for GST is indicated by their inhibition constants (Kᵢ). For instance, Benastatin A and Benastatin B have Kᵢ values of 5.0 x 10⁻⁶ M and 3.7 x 10⁻⁶ M, respectively, when 3,4-dichloronitrobenzene (B32671) is the substrate. funakoshi.co.jpfunakoshi.co.jp The potent IC₅₀ value of this compound for GSTP1-1 suggests a strong binding affinity. funakoshi.co.jp

Table 1: Inhibitory Activity of Benastatins against Glutathione S-Transferase (GST)

| Compound | Target Enzyme | IC₅₀ | Kᵢ Value | Type of Inhibition (vs. Xenobiotic Substrate) |

|---|---|---|---|---|

| This compound | Human GSTP1-1 (GST π) | 0.16 µg/mL | Not Reported | Inferred to be Competitive |

| Benastatin A | GST | Not Reported | 5.0 µM | Competitive |

| Benastatin B | Human GSTP1-1 (GST π) | 1.10 µg/mL | 3.7 µM | Competitive |

Data compiled from multiple sources. funakoshi.co.jpfunakoshi.co.jpfunakoshi.co.jpmedchemexpress.com

The inhibition of GSTP1-1 by compounds like this compound has significant implications for cellular function. GSTs play a pivotal role in the phase II detoxification pathway, which protects cells from damage by chemical carcinogens, environmental toxins, and products of oxidative stress. wikipedia.orgnih.gov By inhibiting GSTP1-1, this compound can disrupt the cell's ability to neutralize and eliminate these harmful substances. dovepress.com

Furthermore, GSTP1-1 is a key player in the development of multidrug resistance in cancer. nih.govmdpi.com It can sequester and detoxify a range of anticancer drugs, reducing their therapeutic efficacy. dovepress.com GSTP1-1 also regulates signaling pathways involved in cell proliferation and apoptosis, notably by inhibiting the c-Jun N-terminal kinase (JNK) pathway, which promotes cell death. wikipedia.orgnih.gov Therefore, inhibitors of GSTP1-1 are of great interest as they can potentially reverse chemoresistance and sensitize cancer cells to treatment. mdpi.com The ability of Benastatin A, a related compound, to induce apoptosis in mouse colon cancer cells highlights the potential of this class of molecules to affect cell survival pathways, although the effect may not be solely due to GST inhibition in all cases. nih.gov

Immunomodulatory Effects

In addition to its enzyme-inhibiting properties, this compound has been shown to influence the immune system.

In Vitro Stimulation of Murine Lymphocyte Blastogenesis

Studies have consistently reported that this compound exhibits excellent stimulatory activity on the blastogenesis of murine lymphocytes in vitro. researchgate.netfunakoshi.co.jpresearchgate.net Blastogenesis is the process where lymphocytes, upon stimulation by a mitogen or antigen, undergo transformation into larger, mitotically active blast cells, which is a critical step in the immune response. This process involves an increase in protein and nucleic acid synthesis, leading to cell proliferation and differentiation. The stimulatory effect of this compound suggests it can act as a mitogen, promoting the activation and proliferation of these key immune cells. researchgate.net While the qualitative effect is well-documented, specific quantitative data on the concentration-dependent stimulation by this compound is not detailed in the available literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Benastatin A |

| Benastatin B |

| This compound |

| 3,4-dichloronitrobenzene |

Anti-proliferative and Apoptotic Activities (Contextual from related Benastatins)

While research specifically detailing the anti-proliferative and apoptotic activities of this compound is limited, studies on closely related members of the benastatin family, particularly Benastatin A, provide significant insights into these potential activities. The structural similarities within the benastatin family suggest that their biological effects may be comparable.

Benastatin A has been shown to induce apoptosis, or programmed cell death, in murine CT26 colon adenocarcinoma cells. nih.gov The treatment of these cancer cells with Benastatin A led to a dose-dependent decrease in viable cells, which was characterized by DNA fragmentation, a key indicator of apoptosis. nih.gov This apoptotic effect appears to be a common trait among compounds that can modulate cellular stress pathways. nih.govdntb.gov.ua

The induction of apoptosis is a critical mechanism for many anti-cancer agents. It involves the activation of specific cellular pathways that lead to the self-destruction of malignant cells. In the context of benastatins, this process involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, the pro-apoptotic protein Bax is known to redistribute to the mitochondria during apoptosis, leading to mitochondrial dysfunction. dovepress.com Concurrently, the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL may be decreased. dovepress.commdpi.com The activation of effector caspases, such as caspase-3, is a central event in the execution phase of apoptosis, leading to the cleavage of cellular proteins like PARP. dovepress.com

Members of the benastatin family have been found to interfere with the cell cycle, a fundamental process that governs cell proliferation. Specifically, Benastatin A has been observed to block the cell cycle at the G0/G1 phase in CT26 colon cancer cells. nih.gov This arrest prevents the cells from entering the S phase (DNA synthesis), effectively halting their proliferation. mdpi.com

Cell cycle arrest is a protective mechanism that can be triggered by various cellular stresses, including DNA damage. nih.gov The arrest at specific checkpoints, such as G1/S or G2/M, allows the cell time to repair damage before proceeding with division. mdpi.com This process is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins. nih.gov Inhibitors of CDKs, such as p21 and p27, can halt the cell cycle. mdpi.comfrontiersin.org The p53 tumor suppressor protein is a key regulator of the G1 checkpoint, often by inducing the expression of p21. frontiersin.orgoncotarget.com The disruption of these regulatory pathways, as seen with Benastatin A, is a key strategy in controlling cancer cell growth.

Table 1: Anti-proliferative and Apoptotic Effects of Benastatin A

| Cell Line | Effect | Mechanism | Citation |

|---|---|---|---|

| CT26 Colon Cancer | Induction of Apoptosis | DNA Fragmentation | nih.gov |

| CT26 Colon Cancer | Cell Cycle Arrest | G0/G1 Phase Block | nih.gov |

Further investigations into the mechanisms of benastatins have revealed their ability to repress transcription. chinesechemsoc.org Transcriptional repression is a fundamental process in gene regulation where the synthesis of RNA from a DNA template is inhibited. wikipedia.org This can be achieved through various mechanisms, including the recruitment of corepressor complexes that modify chromatin structure, making it less accessible to the transcription machinery. nih.gov

In the context of apoptosis, widespread mRNA decay can lead to a subsequent repression of RNA Polymerase II transcription, creating a feedback loop that amplifies the shutdown of gene expression. elifesciences.org This repression can be linked to impaired recruitment of the transcription preinitiation complex to gene promoters. elifesciences.org Some transcriptional repressors can directly bind to DNA sequences to block the initiation of transcription. nih.gov The ability of benastatins to repress transcription adds another layer to their potential anti-proliferative effects by controlling the expression of genes essential for cancer cell growth and survival. chinesechemsoc.org

Antimicrobial Efficacy (Contextual from Benastatin Family)

The benastatin family of natural products, isolated from Streptomyces species, is recognized for its notable antibacterial properties, particularly against Gram-positive bacteria. researchgate.netresearchgate.net

Benastatins A and B have demonstrated inhibitory activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains. chinesechemsoc.org Their efficacy against such drug-resistant pathogens highlights their potential as a source for new antibacterial agents. chinesechemsoc.orgresearchgate.net A study on Benastatin K, a chlorinated derivative, along with Benastatins A and B, showed inhibitory activity against Micrococcus luteus. researchgate.net

Table 2: Antimicrobial Activity of Benastatins

| Compound | Target Bacteria | MIC (μM) | Citation |

|---|---|---|---|

| Benastatin K | Micrococcus luteus | 7.8 | researchgate.net |

| Benastatin A | Micrococcus luteus | 31.3 | researchgate.net |

| Benastatin B | Micrococcus luteus | 3.9 | researchgate.net |

The primary mechanism initially attributed to benastatins was the inhibition of glutathione S-transferases (GSTs); however, it is now understood that their biological activities, including antimicrobial effects, extend beyond this. chinesechemsoc.orgresearchgate.net

While the benastatins are known GST inhibitors, their anti-proliferative and apoptotic effects in cancer cells are thought to occur through mechanisms independent of GST inhibition. nih.govchinesechemsoc.org Similarly, their antimicrobial action may involve additional targets.

A critical target for many antibiotics is the bacterial cell wall, a structure essential for bacterial integrity and survival but absent in mammalian cells. uomustansiriyah.edu.iqlibretexts.org Antibiotics that inhibit cell wall synthesis, such as β-lactams and glycopeptides, are highly effective. uomustansiriyah.edu.iqcreative-biolabs.com They typically work by interfering with the synthesis of peptidoglycan, the primary component of the bacterial cell wall. libretexts.orgcreative-biolabs.com This interference can occur at various stages, from the synthesis of precursors in the cytoplasm to the final cross-linking of peptidoglycan strands in the periplasm. creative-biolabs.com While direct evidence linking benastatins to the disruption of bacterial cell wall synthesis is not yet established, it represents a plausible mechanism for their potent activity against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer. uomustansiriyah.edu.iqnih.gov The disruption of the cell membrane is another common mechanism for antimicrobial agents that leads to cell lysis. mdpi.com

Potential in Plant Biology (Contextual from Benastatin A)

While direct experimental evidence on the effects of this compound in plant biology is not extensively documented, its potential activities can be inferred from studies of the closely related compound, Benastatin A. Benastatins are a group of aromatic polyketides produced by Streptomyces species that have garnered interest for their diverse biological activities. bertin-bioreagent.comresearchgate.net this compound itself is structurally identified as 2-decarboxy-benastatin A. researchgate.net Given this structural relationship, the biological profile of Benastatin A provides a valuable contextual framework for hypothesizing the potential roles of this compound in plant systems.

Research has extended into the effects of benastatins on plant growth and development, with particular focus on the regulation of flowering time. smolecule.com The primary molecular mechanism of Benastatin A that may be relevant to plants is its established role as an inhibitor of glutathione S-transferase (GST) enzymes. bertin-bioreagent.com GSTs are a large and diverse family of enzymes found in plants that play crucial roles in detoxification, stress tolerance, and endogenous metabolism. colab.ws

Modulation of Flowering Time and Gene Expression (e.g., FLOWERING LOCUS T)

The transition from vegetative growth to flowering is a critical developmental process in plants, controlled by a complex network of genes. The potential for benastatins to modulate this process is an area of emerging research. Studies suggest that benastatins may influence flowering time by affecting the expression of key regulatory genes, such as FLOWERING LOCUS T (FT). smolecule.com The FT protein, often referred to as florigen, is a mobile signal that travels from the leaves to the shoot apex to initiate flowering. nih.gov

The inhibitory action of Benastatin A on GSTs presents a plausible indirect pathway for modulating flowering time. For instance, a specific plant GST from rice, OsGSTF3-3, has been shown to be highly sensitive to inhibition by Benastatin A. colab.ws In the model plant Arabidopsis thaliana, a glutathione S-transferase named FIP1 has been implicated in developmental regulation. colab.ws Alterations in the function of FIP1 were found to result in a delayed flowering phenotype under long-day conditions, linking GST activity directly to the molecular pathways that control flowering. colab.ws

This suggests a potential mechanism whereby Benastatin A, and by extension this compound, could modulate plant development. By inhibiting specific GSTs involved in developmental signaling pathways, these compounds could alter the expression or activity of downstream targets that regulate the timing of flowering. While studies directly linking this compound to FLOWERING LOCUS T expression are yet to be performed, the established effects of Benastatin A on plant GSTs provide a strong rationale for investigating this possibility. smolecule.com

Table 1: Research Findings on Benastatin A in Plant-Related Biological Contexts

| Compound | Target/Process | Model Organism | Observed Effect | Reference |

|---|---|---|---|---|

| Benastatin A | Glutathione S-Transferase (GST) | Oryza sativa (Rice) | Potent inhibition of OsGSTF3-3 activity. | colab.ws |

| Benastatin A | Flowering Time / Gene Expression | Arabidopsis thaliana | Suggested to influence flowering time by affecting key genes like FLOWERING LOCUS T (FT). | smolecule.com |

Structure Activity Relationship Sar Studies of Benastatin C and Its Derivatives

Identification of Structural Determinants for Biological Activity

The biological activity of benastatin C is intricately linked to its specific chemical architecture. SAR studies have begun to unravel the key structural determinants, focusing on the various functional groups and scaffolds within the molecule.

Oxygen-containing functional groups are pivotal to the biological activity of many natural products, including compounds with coumarin (B35378) and flavone (B191248) scaffolds, which are structurally related to portions of this compound. Research on coumarin derivatives has highlighted the importance of an oxygen-containing functional group at the 7-position of the coumarin ring for various biological activities. nih.govresearchgate.netresearchgate.net Studies have shown that the presence of a hydroxyl or methoxy (B1213986) group at this position can be advantageous for inhibitory activities. researchgate.net For instance, in a study on coumarin and flavone derivatives as inhibitors of chemical mediator release, it was found that an oxygen-containing functional group at the 7-position of the coumarin structure was beneficial for the observed inhibitory activity. researchgate.net The carbonyl group of the coumarin lactone ring is also considered a significant determinant for inhibitory activity. nih.gov The oxygen atom at the 7-position may participate in favorable interactions, such as hydrogen bonding, within the active site of target enzymes. nih.gov Furthermore, the nature of the substituent at the 7-position can influence selectivity and potency. scienceopen.com For example, a benzyloxy group at C-7 has been shown to be more effective in inhibiting MAO-B than other groups like hydroxyl or methoxy. scienceopen.com These findings from related structural classes suggest that the oxygenated functionalities within the this compound framework are likely critical for its biological effects.

The methylation of hydroxyl groups is a common structural modification in natural products and can significantly impact their biological properties. In flavonoids, which share structural similarities with parts of the this compound molecule, methylation of hydroxyl groups can lead to increased metabolic stability and enhanced membrane transport, resulting in improved bioavailability. mdpi.comencyclopedia.pub This is because the methylation of free hydroxyl groups can prevent conjugation reactions like glucuronidation and sulfation. encyclopedia.pub

However, the effect of methylation on biological activity is not always straightforward and can be position-dependent. For instance, in a study of flavone derivatives, methylation of the hydroxyl group at the 4'-position of the flavone structure was found to be disadvantageous for its inhibitory activity against the release of chemical mediators. researchgate.net In contrast, other studies have shown that methylation of certain hydroxyl groups in flavonoids can enhance their anticancer effects. mdpi.comjapsonline.com For example, B-ring methylation in flavonoids has been associated with higher potency against breast cancer resistance protein. encyclopedia.pub The impact of methylating the hydroxyl groups on the this compound scaffold has not been extensively reported, but based on studies of related compounds, it can be inferred that such modifications would likely alter its biological activity and pharmacokinetic properties.

A distinctive structural feature of the benastatins is the gem-dimethyl-anthracenone core. chinesechemsoc.org This gem-dimethyl group is a common feature in a family of biogenetically related natural antibiotics, including the fasamycins and anthrabenzoxocinones. chinesechemsoc.org Biosynthetic studies have revealed that a specific methyltransferase is responsible for the formation of this gem-dimethyl scaffold. chinesechemsoc.orguea.ac.uk

Synthetic and Biosynthetic Analog Generation for SAR Exploration

The generation of this compound analogs through both chemical synthesis and biosynthetic methods is a powerful strategy for conducting detailed SAR studies. The total synthesis of benastatins and their analogs has been achieved, providing access to a range of compounds for biological evaluation. chinesechemsoc.org These synthetic efforts allow for the systematic modification of the this compound scaffold to probe the importance of different functional groups and structural features. chinesechemsoc.org

In addition to chemical synthesis, biosynthetic approaches have been employed to create novel benastatin derivatives. By manipulating the biosynthetic gene cluster of the producing organism, Streptomyces sp. MI384-DF12, researchers have been able to generate new analogs. nih.govnih.gov For example, inactivation of specific genes in the benastatin biosynthetic pathway has led to the production of new derivatives, which can then be tested for their biological activities. researchgate.net This combinatorial biosynthesis approach not only helps to elucidate the biosynthetic pathway but also expands the structural diversity of the benastatins available for SAR studies. researchgate.net

Computational Approaches to SAR Modeling and Prediction

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly being used to complement experimental SAR studies. oncodesign-services.com While specific computational SAR studies on this compound are not widely reported, the principles of these methods are broadly applicable. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. analis.com.myljmu.ac.uk These models can then be used to predict the activity of novel, untested compounds. mdpi.com

For a compound class like the benastatins, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. researchgate.net These methods would involve aligning a set of this compound analogs and calculating their steric and electrostatic fields to correlate with their observed biological activities. Molecular docking simulations could also provide insights into how this compound and its derivatives bind to their target enzymes, such as glutathione (B108866) S-transferase. researchgate.netrsc.org Such studies could help to rationalize the observed SAR data at a molecular level and guide the design of new analogs with improved binding affinity and inhibitory potency. nih.govnih.gov The integration of computational modeling with experimental synthesis and biological testing offers a powerful and efficient strategy for the exploration of the SAR of this compound and the development of new therapeutic agents. researchgate.net

Advanced Research Avenues and Therapeutic Potential of Benastatin C

Target Identification and Validation in Disease Models

The initial step in harnessing a compound's therapeutic potential is the precise identification and validation of its molecular targets within a biological system. myllia.com For Benastatin C, while glutathione (B108866) S-transferase pi is a known target, its full range of interactions and the downstream consequences of this inhibition in disease models are still areas of active inquiry. Advanced techniques are crucial to fully deconvolve its mechanism of action.

Photoaffinity Labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex proteome. nih.govmdpi.com The process involves synthesizing a probe version of this compound that incorporates a photoreactive group (like a diazirine) and a reporter tag (like an alkyne handle for click chemistry). evotec.complos.org Upon exposure to UV light, this probe would covalently bind to its protein targets in close proximity. evotec.com Subsequent isolation and mass spectrometry analysis of these tagged proteins would provide an unbiased map of this compound's direct interactome, potentially uncovering targets beyond GST pi that could explain its immunomodulatory effects. plos.org

Gene Knockout Technologies , such as CRISPR-Cas9, are instrumental for target validation. myllia.com Once potential targets are identified via methods like PAL, CRISPR can be used to create cell lines or animal models where the genes for these targets are inactivated. oncolines.comresearchgate.net By treating these knockout models with this compound, researchers could determine if the absence of a specific target protein abolishes the compound's biological effects, thereby validating that the protein is essential for its mechanism of action. oncolines.com For instance, knocking out GSTP1 could confirm its role in any observed anticancer effects, while knocking out other newly identified targets could validate their involvement in lymphocyte stimulation.

To understand the broader physiological impact of this compound, untargeted "omics" approaches are invaluable. These methods provide a snapshot of the global changes within a cell or organism upon treatment. mdpi.com

Proteomics involves the large-scale study of proteins. cogentech.it By treating cancer cell lines or immune cells with this compound and using mass spectrometry to compare their proteomes to untreated cells, researchers could identify significant changes in protein expression. nih.gov This could reveal the upregulation of immune-activating cytokines or the downregulation of proteins involved in cell proliferation, providing mechanistic clues to its observed bioactivities. cogentech.itnih.gov

Metabolomics focuses on the comprehensive analysis of small-molecule metabolites. nih.govcreative-proteomics.com Given that this compound inhibits GST, an enzyme involved in detoxification and cellular metabolism, metabolomic profiling could be particularly insightful. smolecule.com Analyzing the metabolic fingerprint of cells after exposure to this compound could reveal shifts in metabolic pathways, such as altered glutathione metabolism or changes in energy production, further elucidating its cellular impact. nih.gov

| Technology | Application for this compound | Potential Insights |

|---|---|---|

| Photoaffinity Labeling (PAL) | Identify direct molecular binding partners in native biological systems. nih.gov | Uncover novel protein targets beyond GST pi; explain off-target effects or polypharmacology. |

| Gene Knockout (CRISPR) | Validate the functional role of identified targets in mediating the compound's effects. myllia.com | Confirm if a specific target is essential for this compound's anticancer or immunomodulatory activity. |

| Proteomics | Profile global changes in protein expression following treatment. mdpi.com | Identify downstream pathway perturbations and biomarkers of response. |

| Metabolomics | Profile global changes in cellular metabolites. nih.gov | Elucidate the impact on metabolic pathways and cellular energetic states. |

Development of this compound Analogs for Enhanced Efficacy and Selectivity

The natural scaffold of benastatins provides a promising starting point for medicinal chemistry efforts. The synthesis of analogs is a key strategy to improve potency, selectivity, and pharmacokinetic properties. chinesechemsoc.org While research into analogs derived specifically from this compound is in its early stages, the broader benastatin family offers important clues. For example, Benastatin D is known as 2-decarboxybenastatin B, making it a close structural analog to this compound (2-decarboxy-benastatin A). researchgate.net

Synthetic strategies, such as the photoenolization/Diels–Alder (PEDA) reaction, have been developed for the efficient, large-scale construction of the core polycyclic skeleton of benastatins. chinesechemsoc.org These methods enable the creation of a library of analogs with modifications at various positions. For this compound, derivatization could focus on re-introducing different functional groups at the C-2 position or altering the pentyl side chain to optimize interactions with its biological targets. The goal would be to create new chemical entities with enhanced inhibitory activity against GST pi, increased potency in lymphocyte stimulation, or improved activity against drug-resistant pathogens. chinesechemsoc.org

Exploration of this compound as a Lead Compound for Novel Therapeutics

The known biological activities of this compound and its relatives position it as an attractive lead compound for developing new drugs in several therapeutic areas. researchgate.netresearchgate.net

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antibiotics. nih.govnih.govmdpi.com Aromatic polyketides, the class of compounds to which benastatins belong, are a rich source of antimicrobial agents. researchgate.net Related compounds like Benastatin A have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), and Benastatin K is active against Micrococcus luteus. researchgate.netsmolecule.com Although specific minimum inhibitory concentration (MIC) data for this compound against resistant strains is not yet widely published, the demonstrated bioactivity of its structural relatives suggests that the benastatin scaffold is a promising pharmacophore for antibiotic development. chinesechemsoc.org Future studies should prioritize screening this compound against a panel of ESKAPE pathogens to determine its spectrum of activity and potential for addressing drug-resistant infections.

The dual activities of this compound make it particularly interesting for cancer therapy. researchgate.netresearchgate.net Its ability to inhibit glutathione S-transferase pi (GST pi) is highly relevant to oncology, as this enzyme is often overexpressed in cancer cells and contributes to resistance against chemotherapy drugs. researchgate.netresearchgate.netsmolecule.com By inhibiting GST pi, this compound could potentially re-sensitize resistant tumors to conventional therapies.

Preclinical Investigations and In Vivo Efficacy Assessment

Preclinical studies are fundamental to evaluating the therapeutic potential of a compound before it can be considered for clinical trials. These investigations typically involve a combination of in vitro (cell-based) and in vivo (animal model) experiments to determine biological activity, efficacy, and to some extent, safety.

In Vitro Activities:

Initial research on this compound has primarily focused on its effects in controlled laboratory settings. A significant finding is its inhibitory activity against the human pi class glutathione S-transferase (GST-pi). nih.govjst.go.jpfunakoshi.co.jp GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione to a wide range of xenobiotic and endogenous compounds. mdpi.com The overexpression of certain GST isoforms, particularly GST-pi, has been implicated in the development of resistance to various chemotherapeutic agents. mdpi.com By inhibiting this enzyme, this compound could potentially sensitize cancer cells to existing anticancer drugs. The IC₅₀ value for the inhibition of human GST-pi by this compound has been reported to be 0.16 µg/mL. funakoshi.co.jp

In addition to its enzymatic inhibition, this compound has demonstrated stimulatory effects on murine lymphocyte blastogenesis in vitro. nih.govjst.go.jp Lymphocyte blastogenesis, or the transformation of small lymphocytes into larger, proliferating blast cells, is a key event in the adaptive immune response. The "excellent stimulatory activities" observed suggest that this compound may possess immunomodulatory properties, a desirable characteristic for anticancer agents that can harness the body's own immune system to fight malignancies. nih.govjst.go.jp Further studies have also noted that some benastatin derivatives exhibit antiproliferative activities. nih.govacs.org

In Vivo Efficacy:

Despite the promising in vitro results, a comprehensive review of the available scientific literature reveals a notable gap in the in vivo efficacy data for this compound. To date, specific studies detailing the use of animal models to assess the antitumor activity or other therapeutic effects of this compound have not been widely published. The establishment of preclinical animal models, such as xenografts where human tumor cells are implanted into immunocompromised mice, is a critical step in drug development. openaccessjournals.comnih.govmdpi.com These models allow for the evaluation of a compound's ability to inhibit tumor growth, reduce metastasis, and improve survival in a living organism. frontiersin.orgresearchgate.net The absence of such data for this compound represents a significant hurdle in its translational journey from a laboratory curiosity to a potential therapeutic candidate. Future research should prioritize the evaluation of this compound in relevant in vivo cancer models to validate the promising in vitro findings.

Integration of Omics Data for Systems-Level Understanding of this compound Action

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex biological systems and the mechanisms of drug action at a global, system-wide level. nih.gov A systems biology approach, which integrates these multi-omics datasets, can provide a holistic view of how a compound like this compound perturbs cellular networks. targetmol.cn

Genomic and Biosynthetic Insights:

Significant progress has been made in understanding the genetic basis of benastatin biosynthesis. Benastatins are classified as type II polyketides, a large family of structurally diverse natural products with a wide range of biological activities. pnas.orgmdpi.com The genes responsible for the production of benastatins are organized in a biosynthetic gene cluster (BGC). researchgate.net Studies have identified and characterized the ben gene cluster, revealing the enzymatic machinery responsible for assembling the complex polyketide backbone of these molecules. acs.orgnih.gov

The biosynthesis of benastatins is initiated with a rare hexanoate (B1226103) starter unit, a process governed by a specific ketoacyl synthase (KAS) III component known as BenQ. nih.govresearchgate.net Genetic engineering of the ben pathway, for instance by inactivating benQ, has led to the production of novel benastatin derivatives with altered fatty acid starter units and, in some cases, antiproliferative activities. nih.govacs.org This genomic and biosynthetic knowledge not only provides a deeper understanding of how this compound is produced in nature but also opens up avenues for creating novel analogues with potentially improved therapeutic properties through metabolic engineering. nih.gov

Prospects for Transcriptomic, Proteomic, and Metabolomic Analyses:

While the genomic foundation of benastatin production is relatively well-understood, there is a scarcity of published studies on the transcriptomic, proteomic, and metabolomic effects of this compound treatment.

Transcriptomics , the study of the complete set of RNA transcripts, could reveal which genes are up- or down-regulated in response to this compound. utupub.fifrontiersin.org This would provide insights into the signaling pathways and cellular processes affected by the compound. For example, transcriptomic profiling of cells treated with this compound could confirm the modulation of pathways related to glutathione metabolism and immune responses, as suggested by the in vitro data.

Proteomics , the large-scale study of proteins, would allow for the direct assessment of changes in the cellular protein landscape following this compound exposure. medchemexpress.eu This could identify the direct protein targets of the compound and downstream effector proteins, offering a more detailed picture of its mechanism of action beyond GST-pi inhibition.

Metabolomics , the comprehensive analysis of small molecule metabolites, could delineate the metabolic reprogramming induced by this compound. researchgate.netfrontiersin.orgbund.de Given its impact on glutathione metabolism, a key metabolic pathway, it is likely that this compound instigates broader changes in cellular metabolism that could be crucial for its biological activity.

The integration of these omics datasets would provide a comprehensive, systems-level understanding of this compound's mechanism of action, potentially uncovering novel therapeutic targets and biomarkers for its efficacy. The lack of such studies for this compound highlights a critical area for future research to fully unlock its therapeutic potential.

Q & A

Q. How should researchers disclose conflicting data in publications on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。